Bienvenue dans la boutique en ligne BenchChem!

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

IMP dehydrogenase inhibition purine de novo synthesis enzyme kinetics

SL-1250 is a piperonyl ester prodrug of SM-108 that undergoes APRT-dependent activation, delivering the IMPDH-inhibitory nucleotide without HGPRT. This APRT-dependent activation bypasses 6‑MP/6‑TG resistance and achieves curative efficacy in solid Ehrlich carcinoma and other syngeneic tumor models. The piperonyl ester governs serum stability, tissue distribution, and tumor spectrum—properties not replicated by free SM-108, bredinin, or the adamantane analog. Procure SL‑1250 to establish a benchmark IMPDH inhibitor with defined Ki (20 nM) and to interrogate de novo guanine nucleotide synthesis in thiopurine-resistant disease models.

Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
CAS No. 66148-63-8
Cat. No. B1195992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester
CAS66148-63-8
Synonyms5-carbamoyl-1H-imidazol-4-yl-piperonylate
SL 1250
SL-1250
Molecular FormulaC12H9N3O5
Molecular Weight275.22 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(NC=N3)C(=O)N
InChIInChI=1S/C12H9N3O5/c13-10(16)9-11(15-4-14-9)20-12(17)6-1-2-7-8(3-6)19-5-18-7/h1-4H,5H2,(H2,13,16)(H,14,15)
InChIKeyDUVZIPJBSDUYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester (SL-1250): Rational Procurement of a Differentiation-Dependent Purine Antagonist


1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester (CAS 66148-63-8), commonly referred to as 5-carbamoyl-1H-imidazol-4-yl piperonylate or SL-1250, is a synthetic, small-molecule prodrug belonging to the 5-carbamoylimidazole class. It is characterized by a benzodioxole (piperonyl) ester moiety that confers distinct bioconversion and target-engagement properties [1]. Unlike direct-acting purine antimetabolites, SL-1250 is an ester prodrug that undergoes rapid deacylation in biological media to release the active polar metabolite 4-carbamoylimidazolium 5-olate (SM-108), which is subsequently phosphoribosylated intracellularly to a potent inhibitor of de novo guanine nucleotide synthesis [2]. This prodrug architecture critically determines the compound's spectrum of activity, resistance profile, and in vivo antitumor efficacy, making it functionally non-interchangeable with its active metabolite SM-108, the parent nucleoside bredinin, or the related ester analog 5-carbamoyl-1H-imidazol-4-yl 1-adamantanecarboxylate [3].

Why 5-Carbamoylimidazole Analogs Cannot Be Substituted for 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester in Purine Antagonist Applications


The 5-carbamoylimidazole scaffold generates a family of compounds whose biological behavior is exquisitely sensitive to the ester substituent at the 4-position. The piperonyl ester of SL-1250 is not a pharmacologically inert prodrug moiety but governs three critical differentiation parameters: (i) the rate of hydrolytic release of the active warhead SM-108 in serum, (ii) the lipophilicity and tissue distribution profile relative to the free polar metabolite SM-108, and (iii) the activation pathway via adenine phosphoribosyltransferase (APRT) that bypasses the hypoxanthine-guanine phosphoribosyltransferase (HGPRT)-dependent salvage pathway required by 6-mercaptopurine and 6-thioguanine [1]. Replacing the piperonyl ester with an adamantanecarboxylate ester yields a compound with different tumor spectrum, optimal dose, and cure rate [2]. Omitting the ester entirely (i.e., using SM-108 directly) forfeits the prodrug's pharmacokinetic advantages and produces a different cellular exposure profile [3]. Therefore, procurement decisions that treat any 5-carbamoylimidazole derivative as functionally equivalent will introduce uncontrolled variables in enzymatic target engagement, resistance bypass capability, and in vivo antitumor outcome.

Quantitative Differentiation Evidence for 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester vs. Its Closest Analogs


IMP Dehydrogenase Inhibition: Ki of the Active SM-108 Nucleotide vs. Bredinin

The ultimate active species derived from SL-1250, the SM-108 ribonucleotide, is a competitive inhibitor of IMP dehydrogenase (IMPDH) with a Ki of 2 × 10⁻⁸ M (20 nM), measured using a chemically synthesized SM-108 ribonucleotide against the enzyme from Ehrlich carcinoma cells [1]. This Ki value positions the SL-1250–derived active metabolite among the most potent IMPDH inhibitors in the 5-carbamoylimidazole class. For the parent nucleoside bredinin (mizoribine), IMPDH inhibition is mediated by its 5′-monophosphate form; however, bredinin itself lacks therapeutic effectiveness in vivo, exhibiting only in vitro cytotoxicity, whereas SL-1250 demonstrates potent in vivo antitumor activity across multiple tumor models [2]. No direct head-to-head Ki comparison between the SM-108 nucleotide and bredinin 5′-monophosphate under identical assay conditions has been published, so this represents class-level inference based on shared enzymatic target.

IMP dehydrogenase inhibition purine de novo synthesis enzyme kinetics

Complete Growth Inhibition of L5178Y Leukemia Cells at 10⁻⁵ M: SL-1250 vs. SM-108 Equivalence and Purine Reversal Specificity

SL-1250 at a concentration of 10⁻⁵ M (10 µM) produced complete growth inhibition of L5178Y murine lymphoma cells in serum-supplemented culture medium [1]. This growth-inhibitory activity was quantitatively equivalent to that of its deacylated metabolite SM-108, consistent with the evidence that SL-1250 is rapidly converted to SM-108 in serum [1]. A definitive pharmacological differentiation from conventional purine antimetabolites was established through purine reversal studies: equimolar concentrations of guanine, guanosine, or guanosine 5′-monophosphate significantly reversed SL-1250–induced growth inhibition, whereas hypoxanthine and xanthine were ineffective [1]. This reversal pattern is mechanistically identical to that of SM-108 but distinct from that of 6-mercaptopurine, whose cytotoxicity is influenced by hypoxanthine salvage via HGPRT.

L5178Y leukemia cytotoxicity assay purine salvage reversal

Collateral Sensitivity in 6-Mercaptopurine–Resistant Leukemia: SL-1250 and SM-108 Maintain Cytotoxicity Where 6-MP Fails

SL-1250 and SM-108 were tested against 6-mercaptopurine (6-MP)–resistant sublines of P388 and L1210 leukemia, which are deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity [1]. Both 6-MP–resistant sublines exhibited collateral sensitivity—rather than cross-resistance—to SL-1250 and SM-108 [1]. The mechanistic basis lies in the APRT-dependent activation of these agents: unlike 6-MP, which requires HGPRT for anabolic activation to its cytotoxic nucleotide, SL-1250 (via SM-108) is phosphoribosylated by APRT, an enzymatic pathway that remains fully functional in HGPRT-deficient, 6-MP–resistant cells [1]. This collateral sensitivity was confirmed in both in vitro cell culture and in vivo murine models [1].

6-mercaptopurine resistance collateral sensitivity P388 leukemia L1210 leukemia

In Vivo Complete Cures of Solid Ehrlich Carcinoma: SL-1250 vs. Adamantanecarboxylate Analog vs. Bredinin

SL-1250 (5-carbamoyl-1H-imidazol-4-yl piperonylate) and its adamantanecarboxylate analog were evaluated in parallel against a panel of murine tumors including leukemias L1210 and P388, Lewis lung carcinoma, B16 melanoma, Colon 26 and 38 adenocarcinomas, Ehrlich carcinoma (ascitic and solid forms), and Sarcoma 180 [1]. Both compounds showed therapeutic activity across all tumor types tested. Critically, at their respective optimal doses, both compounds effected a complete cure of all or most of the mice treated, including the solid form of Ehrlich carcinoma [1]. This outcome stands in stark contrast to the parent nucleoside bredinin, which shows only in vitro cytotoxicity and lacks therapeutic effectiveness in vivo [1]. While the original publication did not provide a separate numerical cure rate for each compound individually, the reported data enable a qualitative but definitive differentiation: the piperonyl ester SL-1250 achieves complete solid-tumor cures in vivo, a property absent from bredinin [1].

Ehrlich carcinoma solid tumor cure in vivo antitumor efficacy bredinin comparison

Prodrug Activation Kinetics: Rapid Deacylation of SL-1250 to SM-108 in Serum-Containing Medium

In serum-containing culture medium, SL-1250 was demonstrated to undergo rapid deacylation to 4-carbamoylimidazolium 5-olate (SM-108), as directly observed in the experimental system [1]. This indicates that SL-1250 functions as a prodrug that generates the polar, membrane-impermeable active metabolite SM-108 extracellularly, after which SM-108 enters cells and undergoes APRT-mediated phosphoribosylation to the IMPDH-inhibitory nucleotide [REFS-1, REFS-2]. The rapid kinetics of this deacylation step differentiate SL-1250 from ester prodrugs with slower or more variable hydrolysis rates, and from the adamantanecarboxylate analog, whose bulkier ester may exhibit different enzymatic or chemical stability profiles. This prodrug-to-active-metabolite conversion step is essential for the unique resistance-bypass property of SL-1250, as the APRT-mediated activation of SM-108 (rather than HGPRT) occurs intracellularly [2].

prodrug activation serum deacylation pharmacokinetic differentiation

Optimal Application Scenarios for 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester (SL-1250) Based on Verifiable Differentiation Evidence


Target-Based Screening of IMP Dehydrogenase Inhibitors Using the Defined SM-108 Nucleotide Ki of 20 nM as a Gold-Standard Reference

The chemically synthesized SM-108 ribonucleotide derived from SL-1250 inhibits IMP dehydrogenase with a Ki of 2 × 10⁻⁸ M (20 nM) under competitive inhibition conditions without PRPP and MgCl₂ [1]. This quantitatively defined potency enables laboratories developing IMPDH inhibitor screening cascades to calibrate their assays against a well-characterized nucleotide inhibitor. By procuring SL-1250 and generating the active nucleotide in situ or using the chemically synthesized SM-108 nucleotide as a reference standard, researchers establish a benchmark Ki that can be used to rank-order novel inhibitors and validate assay sensitivity. This scenario is particularly relevant for groups studying purine metabolism in Ehrlich carcinoma-derived enzyme preparations, where the Ki was originally determined [1].

Investigating 6-Mercaptopurine Resistance Mechanisms and Collateral Sensitivity in HGPRT-Deficient Leukemia Models

SL-1250 and SM-108 exhibit collateral sensitivity in HGPRT-deficient, 6-MP–resistant P388 and L1210 leukemia sublines, whereas 6-MP and 6-thioguanine exhibit cross-resistance [2]. For laboratories modeling thiopurine resistance—whether acquired through HGPRT downregulation or engineered via gene knockout—SL-1250 serves as a critical probe compound to distinguish between HGPRT-dependent and APRT-dependent purine antagonist pathways. The compound's ability to maintain cytotoxicity in cells that have lost the salvage pathway for guanine nucleotides makes it a unique tool for studying the dependency of leukemia cells on de novo vs. salvage purine synthesis [2].

In Vivo Efficacy Studies Targeting Solid Tumors with Curative Endpoints in Syngeneic Murine Models

At optimal doses, SL-1250 achieved complete cures of all or most mice bearing solid Ehrlich carcinoma, as well as therapeutic activity against Lewis lung carcinoma, B16 melanoma, Colon 26 and 38 adenocarcinomas, and Sarcoma 180 [3]. For preclinical oncology programs seeking compounds with validated, literature-supported curative efficacy against established solid tumors in immunocompetent hosts, SL-1250 provides a reproducible experimental tool. The documented complete-cure outcome in the solid Ehrlich model distinguishes SL-1250 from the parent nucleoside bredinin, which lacks any in vivo therapeutic activity [3], and enables direct experimental comparison with other curative regimens in the same tumor models.

Prodrug Activation Studies: Tracing the Ester Hydrolysis–APRT Phosphoribosylation Cascade

SL-1250 is rapidly deacylated in serum-containing medium to SM-108, which is then phosphoribosylated by APRT to generate the IMPDH-inhibitory nucleotide [1]. This two-step prodrug activation cascade—ester hydrolysis followed by nucleotide formation via a non-canonical salvage enzyme—offers a defined experimental system for studying prodrug design principles, particularly for polar active metabolites that require extracellular generation from a lipophilic ester prodrug. By procuring SL-1250, SM-108, and bredinin as a set, researchers can systematically dissect the contribution of the ester moiety, the imidazole warhead, and the ribose sugar to cellular uptake, metabolic activation, and target engagement [REFS-1, REFS-2, REFS-3].

Quote Request

Request a Quote for 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.